Lys-Ile-Gln-Glu-Ile-Leu-Thr-Gln-Val
Description
Structure
2D Structure
Properties
CAS No. |
403482-81-5 |
|---|---|
Molecular Formula |
C48H86N12O15 |
Molecular Weight |
1071.3 g/mol |
IUPAC Name |
(4S)-5-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-5-amino-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C48H86N12O15/c1-10-25(7)37(58-40(66)28(50)14-12-13-21-49)45(71)54-29(15-18-33(51)62)41(67)53-31(17-20-35(64)65)43(69)59-38(26(8)11-2)46(72)56-32(22-23(3)4)44(70)60-39(27(9)61)47(73)55-30(16-19-34(52)63)42(68)57-36(24(5)6)48(74)75/h23-32,36-39,61H,10-22,49-50H2,1-9H3,(H2,51,62)(H2,52,63)(H,53,67)(H,54,71)(H,55,73)(H,56,72)(H,57,68)(H,58,66)(H,59,69)(H,60,70)(H,64,65)(H,74,75)/t25-,26-,27+,28-,29-,30-,31-,32-,36-,37-,38-,39-/m0/s1 |
InChI Key |
HUPKOJZNPPQHHW-LMTFUVCOSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCCCN)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CCCCN)N |
Origin of Product |
United States |
Synthesis and Production Methodologies for Lys Ile Gln Glu Ile Leu Thr Gln Val
Chemical Synthesis Approaches for Lys-Ile-Gln-Glu-Ile-Leu-Thr-Gln-Val
Chemical synthesis remains a cornerstone for producing peptides like this compound, offering versatility and control over the final product. The main strategies employed are Solid-Phase Peptide Synthesis (SPPS), Solution-Phase Peptide Synthesis, and Fragment Condensation.
Solid-Phase Peptide Synthesis (SPPS) Techniques
Solid-Phase Peptide Synthesis (SPPS) is the most widely used method for synthesizing peptides due to its efficiency and the relative ease of purification. nih.gov The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. nih.gov
The most common strategy within SPPS is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) approach. nih.govrsc.orgnih.gov This method utilizes the base-labile Fmoc group for the temporary protection of the α-amino group of the amino acids and acid-labile tert-butyl-based protecting groups for the side chains of trifunctional amino acids like Lys, Glu, and Thr. csic.esnih.gov
The general cycle for SPPS using the Fmoc/tBu strategy involves the following steps:
Deprotection: The Fmoc group of the resin-bound amino acid is removed using a mild base, typically a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). psu.eduresearchgate.net
Washing: The resin is thoroughly washed to remove excess reagents and byproducts. rsc.org
Coupling: The next Fmoc-protected amino acid is activated and coupled to the free N-terminus of the growing peptide chain. Common coupling reagents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive such as OxymaPure. researchgate.net
Washing: The resin is washed again to remove unreacted amino acids and coupling reagents.
This cycle is repeated until the desired nonapeptide sequence, this compound, is assembled. Finally, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA). nih.govnih.gov
Microwave-assisted SPPS can significantly accelerate the synthesis process by reducing reaction times for both deprotection and coupling steps. nih.govpsu.edu
Table 1: Key Features of Fmoc/tBu Solid-Phase Peptide Synthesis
| Feature | Description |
| Solid Support | Insoluble resin (e.g., polystyrene-based Wang resin) to which the first amino acid is attached. nih.govresearchgate.net |
| Temporary Nα-Protecting Group | Fmoc (9-fluorenylmethoxycarbonyl), removed by a base (e.g., piperidine). csic.es |
| Permanent Side-Chain Protecting Groups | tert-Butyl (tBu) based, removed by a strong acid (e.g., TFA). csic.esnih.gov |
| Coupling Reagents | Carbodiimides (e.g., DIC) and additives (e.g., OxymaPure) to facilitate amide bond formation. researchgate.net |
| Cleavage | Simultaneous cleavage from the resin and removal of side-chain protecting groups with a strong acid cocktail. nih.gov |
Solution-Phase Peptide Synthesis Considerations
Solution-phase peptide synthesis, also known as liquid-phase peptide synthesis, predates SPPS and involves the synthesis of the peptide entirely in a solution. biomatik.com This method requires the purification of the intermediate peptide after each coupling step, which can be a significant drawback for longer peptides due to potential product loss and increased labor. creative-peptides.com
For a nonapeptide like this compound, solution-phase synthesis would involve the stepwise coupling of protected amino acids in a suitable organic solvent. The major challenges include the potential for racemization of amino acids during activation and the decreasing solubility of the growing peptide chain. biomatik.com While still a valid method for producing shorter peptides and peptide fragments, it is generally less favored for sequences of this length compared to SPPS. biomatik.comacs.org
Fragment Condensation Strategies
Fragment condensation is a hybrid approach that combines aspects of both solution-phase and solid-phase synthesis. ontosight.aiucl.ac.uk In this strategy, the target peptide is assembled by coupling several pre-synthesized peptide fragments. ontosight.ai These fragments can be prepared by either SPPS or solution-phase methods.
For the synthesis of this compound, one could envision synthesizing two or three smaller fragments, for example, Lys-Ile-Gln, Glu-Ile-Leu, and Thr-Gln-Val. These protected fragments would then be coupled together, either on a solid support (solid-phase fragment condensation) or in solution. 5z.comresearchgate.net
A key advantage of this method is the ability to purify the intermediate fragments, which can lead to a purer final product. nih.gov It can also be more efficient for the synthesis of very long peptides where the cumulative yield of a stepwise SPPS approach might be low. acs.org However, the coupling of peptide fragments is often more challenging than coupling single amino acids and carries a higher risk of racemization at the C-terminal amino acid of the activating fragment. googleapis.com Careful selection of coupling reagents and reaction conditions is crucial to minimize this side reaction. 5z.com
Enzymatic Synthesis Methodologies for this compound and Related Peptides
Enzymatic peptide synthesis offers a green and highly specific alternative to chemical methods. nih.govbenthamdirect.com This approach utilizes enzymes, such as proteases and ligases, to catalyze the formation of peptide bonds. nih.govmdpi.com A significant advantage is the high stereospecificity of enzymes, which eliminates the risk of racemization. thieme-connect.de Moreover, side-chain protection of the amino acids is often not required. nih.govbenthamdirect.com
Enzymatic synthesis can proceed under either thermodynamic or kinetic control. nih.govfrontiersin.orguni-salzburg.at
Thermodynamically controlled synthesis involves reversing the hydrolytic action of proteases in a low-water environment or by precipitating the product. frontiersin.orguni-salzburg.at
Kinetically controlled synthesis utilizes activated acyl donors (e.g., esters) and is catalyzed by serine and cysteine proteases. nih.govuni-salzburg.at This approach is generally faster than the thermodynamically controlled method. frontiersin.org
Specific enzymes that could be employed for the synthesis of this compound or its fragments include:
Proteases: Enzymes like papain, α-chymotrypsin, and thermolysin have been used for peptide bond formation. frontiersin.orgrsc.org Their substrate specificity would dictate the points at which they could ligate fragments of the target nonapeptide.
Ligases: Peptide ligases are enzymes that naturally form peptide bonds. mdpi.comlabome.com Engineered ligases, such as subtiligase and omniligase-1, have been developed with broad substrate compatibility, making them powerful tools for traceless peptide ligation. oup.comnih.gov For instance, an l-amino acid ligase from Pseudomonas syringae has shown the ability to synthesize various dipeptides, including Gln-Thr and Leu-Ile, which are present in the target sequence. nih.gov
Table 2: Comparison of Chemical and Enzymatic Peptide Synthesis
| Feature | Chemical Synthesis (SPPS) | Enzymatic Synthesis |
| Stereospecificity | Risk of racemization, especially with certain amino acids and coupling conditions. | Highly stereospecific, no racemization. thieme-connect.de |
| Protecting Groups | Requires extensive use of temporary and permanent protecting groups. csic.esnih.gov | Often does not require side-chain protection. nih.govbenthamdirect.com |
| Reagents & Solvents | Uses potentially hazardous reagents and large volumes of organic solvents. rsc.orgbiomatik.com | Typically performed in aqueous solutions under mild conditions. nih.gov |
| Reaction Control | Well-established protocols and a high degree of control over the reaction sequence. nih.gov | Dependent on enzyme specificity and activity. nih.govnih.gov |
| Scalability | Readily scalable for large-scale production. | Can be challenging to scale up, though industrial processes exist. nih.govbenthamdirect.com |
Purification and Analytical Characterization Techniques for Synthetic this compound
Following synthesis, the crude peptide must be purified and its identity and purity confirmed.
Purification: The primary method for purifying synthetic peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . hplc.eupepdd.comharvardapparatus.comamericanpeptidesociety.org This technique separates the target peptide from impurities based on differences in hydrophobicity. pepdd.com The crude peptide mixture is loaded onto a column packed with a hydrophobic stationary phase (e.g., C18 silica). americanpeptidesociety.org A gradient of increasing organic solvent (typically acetonitrile) in an aqueous mobile phase (often containing an ion-pairing agent like TFA) is used to elute the peptides. hplc.eu More hydrophobic species are retained longer on the column. By collecting the fractions corresponding to the major peak, a highly pure peptide can be obtained. pepdd.com Other HPLC modes, such as ion-exchange chromatography, can also be used as part of a multi-step purification protocol. nih.govnih.gov
Analytical Characterization: Mass Spectrometry (MS) is an indispensable tool for confirming the identity of the synthesized peptide. springernature.comnih.govspringernature.com It provides a precise measurement of the peptide's molecular weight, which can be compared to the theoretical mass of this compound.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is a rapid method for determining the molecular mass of the peptide. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. springernature.comrawdatalibrary.netacs.org This technique not only confirms the molecular weight of the target peptide but also helps to identify and quantify impurities. rawdatalibrary.netacs.org Tandem mass spectrometry (MS/MS) can be used to fragment the peptide and confirm its amino acid sequence.
Table 3: Common Analytical Techniques for Peptide Characterization
| Technique | Purpose | Information Obtained |
| Analytical RP-HPLC | Purity assessment. hplc.eu | Percentage of the target peptide relative to impurities. pepdd.com |
| Mass Spectrometry (MS) | Identity confirmation. springernature.comnih.gov | Molecular weight of the peptide. springernature.com |
| Tandem MS (MS/MS) | Sequence verification. acs.org | Fragmentation pattern confirming the amino acid sequence. |
Structural and Conformational Analysis of Lys Ile Gln Glu Ile Leu Thr Gln Val
Primary Sequence Analysis of Lys-Ile-Gln-Glu-Ile-Leu-Thr-Gln-Val
The primary structure, or the linear sequence of amino acids, is the starting point for understanding the properties of any peptide. The sequence this compound dictates its fundamental chemical and physical characteristics.
The amino acids constituting this peptide are a mix of hydrophobic, hydrophilic, and charged residues. nih.gov Isoleucine (Ile), Leucine (B10760876) (Leu), and Valine (Val) are characterized by their hydrophobic side chains. nih.gov Glutamine (Gln) and Threonine (Thr) possess polar, uncharged side chains. Lysine (B10760008) (Lys) is a basic amino acid with a positively charged side chain at physiological pH, while Glutamic acid (Glu) is an acidic amino acid with a negatively charged side chain. nih.gov
A detailed breakdown of the amino acids in the sequence is provided in the table below.
| Amino Acid | Three-Letter Code | One-Letter Code | Molecular Weight ( g/mol ) | Side Chain Polarity | Side Chain Charge (at pH 7) |
| Lysine | Lys | K | 146.19 | Polar | Positive |
| Isoleucine | Ile | I | 131.17 | Nonpolar | Neutral |
| Glutamine | Gln | Q | 146.14 | Polar | Neutral |
| Glutamic Acid | Glu | E | 147.13 | Polar | Negative |
| Isoleucine | Ile | I | 131.17 | Nonpolar | Neutral |
| Leucine | Leu | L | 131.17 | Nonpolar | Neutral |
| Threonine | Thr | T | 119.12 | Polar | Neutral |
| Glutamine | Gln | Q | 146.14 | Polar | Neutral |
| Valine | Val | V | 117.15 | Nonpolar | Neutral |
The presence of both a positively charged Lysine and a negatively charged Glutamic acid gives the peptide a net neutral charge at physiological pH, which can influence its solubility and interactions with other molecules. The significant number of hydrophobic residues (Ile, Leu, Val) suggests a propensity for hydrophobic collapse, a major driving force in protein folding, where these residues tend to bury themselves away from a polar solvent like water.
Advanced Spectroscopic Methods for Structural Elucidation
To experimentally determine the three-dimensional structure of this compound, a combination of advanced spectroscopic techniques would be necessary.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the structure of peptides and proteins in solution.
1D NMR: Provides a general fingerprint of the peptide, with distinct signals for each proton.
2D NMR techniques:
COSY (Correlation Spectroscopy): Identifies protons that are coupled through chemical bonds, which is crucial for assigning signals to specific amino acid spin systems.
TOCSY (Total Correlation Spectroscopy): Extends the correlations observed in COSY to an entire spin system, aiding in the unambiguous identification of amino acid residues.
NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space (typically < 5 Å), providing the distance constraints necessary to calculate the three-dimensional structure of the peptide.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to assess the secondary structure content of a peptide. The shape of the CD spectrum provides an estimate of the percentage of alpha-helix, beta-sheet, and random coil conformations. For a peptide like this compound, which is predicted to be largely a random coil, the CD spectrum would likely show a characteristic minimum around 200 nm.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can also provide information about the secondary structure. The position of the amide I band (arising from the C=O stretching vibration of the peptide bond) is sensitive to the type of secondary structure present.
Conformational Dynamics of this compound
The conformational dynamics of a peptide refer to the range of structures it can adopt in solution and the timescale of transitions between them. Due to its relatively short length and mixed amino acid composition, this compound is expected to be highly flexible and dynamic.
Flexible Side Chains: The long, aliphatic side chain of Lysine, and the side chains of Glutamine and Glutamic acid, are relatively flexible and can adopt multiple conformations. psu.edu
Constrained Side Chains: The beta-branched side chains of Isoleucine, Valine, and Threonine are more sterically hindered and thus have more restricted motion. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations are a computational tool that can be used to model the conformational dynamics of peptides and proteins. By simulating the movement of every atom in the peptide and the surrounding solvent over time, MD can provide insights into the accessible conformations, the flexibility of different regions of the peptide, and the influence of solvent on its structure. For this compound, MD simulations could help to visualize the conformational ensemble and to understand the factors that govern its flexibility.
Table of Compound Names
| Full Name | Three-Letter Code | One-Letter Code |
| Alanine (B10760859) | Ala | A |
| Arginine | Arg | R |
| Asparagine | Asn | N |
| Aspartic Acid | Asp | D |
| Cysteine | Cys | C |
| Glutamic Acid | Glu | E |
| Glutamine | Gln | Q |
| Glycine | Gly | G |
| Histidine | His | H |
| Isoleucine | Ile | I |
| Leucine | Leu | L |
| Lysine | Lys | K |
| Methionine | Met | M |
| Phenylalanine | Phe | F |
| Proline | Pro | P |
| Serine | Ser | S |
| Threonine | Thr | T |
| Tryptophan | Trp | W |
| Tyrosine | Tyr | Y |
| Valine | Val | V |
Molecular Interactions and Biological Activities of Lys Ile Gln Glu Ile Leu Thr Gln Val
Angiotensin-I-Converting Enzyme (ACE) Modulatory Activities of Lys-Ile-Gln-Glu-Ile-Leu-Thr-Gln-Val and Analogs
Extensive searches of publicly available scientific literature and patent databases did not yield any specific information regarding the Angiotensin-I-Converting Enzyme (ACE) modulatory activities of the peptide this compound or its direct analogs. Therefore, the following subsections could not be addressed.
In Vitro Enzymatic Inhibition Mechanisms
No data is available on the in vitro enzymatic inhibition mechanisms of this compound on ACE.
Role of N-terminal and C-terminal Residues in ACE Interaction
There is no available information detailing the specific roles of the N-terminal (Lysine) or C-terminal (Valine) residues of this peptide in any potential interaction with ACE.
Other Enzymatic Modulation Activities of this compound
No specific data was found concerning the modulatory activities of this compound on other enzymes.
Dipeptidyl Peptidase-IV (DPP-IV) Inhibition Potential
Information regarding the potential for this compound to inhibit Dipeptidyl Peptidase-IV (DPP-IV) is not present in the available scientific literature.
General Protease Susceptibility and Resistance
There is no available data on the susceptibility or resistance of this compound to general proteases.
Receptor Binding and Ligand Recognition Studies of this compound
The peptide this compound has been identified in multiple patents as a tumor-associated peptide epitope. googleapis.comgoogle.comgoogle.com Its primary documented biological interaction is its recognition by components of the adaptive immune system, specifically T-cell receptors (TCRs).
This peptide is classified as a human-derived sequence presented by Major Histocompatibility Complex (MHC) class I and class II molecules on the surface of tumor cells. googleapis.comgoogle.com In the context of immunotherapy, such peptides serve as targets for eliciting an anti-tumor immune response. googleapis.comgoogle.comgoogle.com The recognition of the peptide-MHC complex by a specific T-cell receptor is a critical event in initiating a cytotoxic T-lymphocyte (CTL) response against the cancer cells.
Several patents list this compound as a novel peptide sequence derived from human tumor cells, particularly in the context of developing cancer vaccines and other immunotherapeutic strategies against various cancers, including neuronal and brain tumors. googleapis.comgoogle.comgoogle.comepa.ee The peptide is considered an active pharmaceutical ingredient in vaccine compositions designed to stimulate these anti-tumor immune responses. googleapis.comgoogle.com
Table 1: Summary of Receptor Binding and Ligand Recognition Information for this compound
| Context | Binding Partner/Receptor | Biological Role/Application | Source |
| Cancer Immunotherapy | T-cell Receptor (TCR) | Tumor-associated T-cell peptide epitope for stimulating anti-tumor immune responses. | googleapis.comgoogle.com |
| Vaccine Development | Major Histocompatibility Complex (MHC) | Presented by HLA class I and class II molecules on tumor cells to be recognized by T-cells. | googleapis.com |
| Target for Therapeutics | Antibodies, Soluble TCRs | Can be a target for pharmaceutically active compounds and cells. | googleapis.com |
| Specific Cancers | N/A | Identified in relation to neuronal and brain tumors, among others. | google.comgoogle.comepa.ee |
Cellular and Membrane Interaction Mechanisms
The journey of a peptide from the extracellular environment to its potential site of action within or between cells is governed by a complex interplay of its physicochemical properties and the biological landscape of the cell membrane and its associated transport systems. For this compound, its significant size and combination of charged, polar, and hydrophobic residues suggest that its interaction with and passage across cellular barriers are likely to be multifaceted processes.
Transepithelial Transport Pathways
Transepithelial transport, the movement of substances across a layer of epithelial cells, is a critical step for the systemic bioavailability of orally administered peptides. This process can occur via two primary routes: the paracellular pathway (between cells) and the transcellular pathway (through cells).
The paracellular pathway is generally restricted to smaller, hydrophilic molecules, and its permeability is governed by the tight junctions between epithelial cells. Given the size of the nonapeptide this compound, its efficient passage through this route is likely limited. However, certain factors can modulate tight junction permeability, potentially allowing for some degree of paracellular transport.
The transcellular pathway involves the peptide crossing both the apical (lumen-facing) and basolateral (blood-facing) membranes of the epithelial cell. This can occur through passive diffusion, facilitated transport, or active transport.
Passive Diffusion: The hydrophobic residues within the peptide, such as Isoleucine (Ile) and Leucine (B10760876) (Leu), could facilitate some level of passive diffusion across the lipid bilayer of the cell membrane. However, the presence of charged (Lysine - Lys, Glutamic acid - Glu) and polar (Glutamine - Gln, Threonine - Thr) residues would likely hinder this process.
Facilitated and Active Transport: More plausibly, the transport of this peptide would be mediated by specific transporter proteins. The ATP-binding cassette (ABC) transporters and the solute carrier (SLC) superfamily, which includes peptide transporters like PEPT1 and PEPT2, are key players in the transport of a wide variety of molecules, including peptides, across cellular membranes. google.com While direct evidence for the interaction of this compound with these transporters is lacking, the presence of charged and polar amino acids makes it a potential candidate for recognition by such systems. For instance, transporters involved in the movement of amino acids and small peptides play a crucial role in transepithelial transport. pnas.org
Interactions with Cellular Components
Once a peptide has crossed the epithelial barrier or is in the vicinity of its target cells, it can interact with various cellular components to elicit a biological response. These interactions can range from binding to cell surface receptors to engaging with intracellular proteins.
The sequence "Lys-Ile-Gln" and its variations have been noted in the context of protein-protein interactions and binding to cellular components. google.comresearchgate.netresearchgate.netpeptide.co.jp The presence of both charged and hydrophobic residues in this compound suggests it could participate in specific molecular recognition events. For example, the lysine (B10760008) and glutamic acid residues could form salt bridges with oppositely charged residues on a target protein, while the isoleucine and leucine residues could engage in hydrophobic interactions.
Furthermore, peptides containing sequences such as "Leu-Thr-Gln-Val" have been identified in various biological contexts, including cellular signaling and protein expression systems. google.comcore.ac.ukcopernicus.org The threonine residue, being a potential site for phosphorylation, could also play a role in modulating the peptide's interaction with cellular machinery.
The interaction of amino acids with metal ions can also be a factor in biological systems. Studies have shown that amino acids such as Glutamic acid, Isoleucine, Leucine, Threonine, and Lysine can interact with silver ions, with the binding affinity being influenced by the specific amino acid and its chemical environment. nih.gov While not directly related to transport, such interactions could influence the peptide's conformation and subsequent biological activity.
It is important to note that the biological effect of a peptide is highly dependent on its three-dimensional structure and its ability to fit into the binding pocket of a specific receptor or enzyme. Without experimental data on the structure and binding partners of this compound, any discussion of its specific cellular interactions remains speculative. Future research involving techniques such as affinity chromatography, mass spectrometry, and structural biology will be crucial to unravel the precise molecular interactions and biological functions of this intriguing peptide.
Enzymatic Stability and Degradation Pathways of Lys Ile Gln Glu Ile Leu Thr Gln Val
In Vitro Digestion and Proteolytic Stability
The stability of peptides during gastrointestinal transit is crucial for their oral bioavailability. In vitro digestion models are commonly used to simulate the conditions of the stomach and small intestine to assess the proteolytic stability of peptides.
Studies on various peptides have shown that their stability can be influenced by their amino acid composition and sequence. For instance, hydrophobic peptides are often more resistant to degradation by digestive enzymes. nih.gov The presence of certain amino acids, such as proline, can also confer resistance to cleavage by enzymes like trypsin. nih.gov
The stability of a peptide is typically quantified by measuring its recovery rate after exposure to digestive enzymes like pepsin and pancreatin. For example, the lactononadecapeptide (LNDP) showed high recovery rates of 93.2% and 99.2% after 2 hours of treatment with pepsin and pancreatin, respectively, indicating significant resistance to gastrointestinal digestion. nih.gov The stability of peptides can also be assessed using cell-based models like Caco-2 cell monolayers, which simulate the intestinal epithelium. nih.gov
| Peptide | Enzyme | Incubation Time | Recovery Rate (%) | Reference |
|---|---|---|---|---|
| Lactononadecapeptide (LNDP) | Pepsin | 2 hours | 93.2 ± 0.7 | nih.gov |
| Lactononadecapeptide (LNDP) | Pancreatin | 2 hours | 99.2 ± 1.1 | nih.gov |
| RLPHV | Simulated Gastrointestinal Digestion | Not Specified | 82 | researchgate.net |
| TVKPGL | Simulated Gastrointestinal Digestion | Not Specified | 90 | researchgate.net |
| KALVAP | Simulated Gastrointestinal Digestion | Not Specified | 78 | researchgate.net |
Identification of Protease Cleavage Sites within Lys-Ile-Gln-Glu-Ile-Leu-Thr-Gln-Val
The specific locations where proteases cleave a peptide are known as cleavage sites. Identifying these sites is crucial for understanding the degradation pathways of a peptide. The specificity of proteases is determined by the amino acid residues at and around the cleavage site, denoted as P1, P1', P2, etc.
Trypsin, a common digestive enzyme, preferentially cleaves at the carboxyl side of lysine (B10760008) (Lys) and arginine (Arg) residues (the P1 position). expasy.org However, the presence of a proline (Pro) residue at the P1' position can block this cleavage. expasy.org Chymotrypsin, another digestive enzyme, favors cleavage at the carboxyl side of large hydrophobic and aromatic residues such as phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp). pnas.org
Saliva also contains proteases with specific cleavage patterns. For example, a prominent cleavage site in salivary proteins has been identified after a glutamine (Gln) residue, particularly within the tripeptide sequence Xaa-Pro-Gln, where Xaa is often lysine. nih.gov
The table below summarizes known protease cleavage specificities relevant to the sequence this compound.
| Enzyme | Preferred Cleavage Site (P1) | Inhibiting Residues/Conditions | Reference |
|---|---|---|---|
| Trypsin | Lys, Arg | Pro in P1' position | expasy.org |
| Chymotrypsin | Phe, Tyr, Trp, Leu | - | pnas.orgmdpi.com |
| Pepsin | Phe, Tyr, Trp, Leu | Arg, Lys, His in P3 and Arg in P1 | expasy.org |
| Thermolysin | Prefers bulky/aromatic residues in P1' (Ile, Leu, Val, Ala, Met, Phe) | Acidic residues in P1 | expasy.org |
| Salivary Proteases | Gln (especially in Xaa-Pro-Gln) | - | nih.gov |
Influence of Amino Acid Modifications on Stability
Modifying the amino acid sequence of a peptide can significantly alter its stability against enzymatic degradation. These modifications can range from single amino acid substitutions to more complex chemical alterations.
One common strategy to enhance peptide stability is the replacement of L-amino acids with their D-amino acid counterparts. mdpi.com This change in stereochemistry can hinder recognition by proteases, which are typically specific for L-amino acids. mdpi.com Another approach is N-terminal acetylation, which can protect against aminopeptidases. mdpi.com
Glycosylation, the attachment of sugar moieties, can also modulate peptide stability. The effect of glycosylation can vary depending on the type of sugar and the enzyme involved. For instance, glycosylation has been shown to inhibit the degradation of some peptides by most serine-like proteases, but in the case of chymotrypsin, it can sometimes promote degradation. mdpi.com
Replacing the amide bond with other chemical linkages, such as sulfonamides, can also increase stability. unc.edu Furthermore, creating peptoids by placing the amino acid side chain on the nitrogen atom of the peptide backbone is another method to enhance resistance to proteolysis. unc.edu The specific amino acid sequence itself plays a crucial role; for example, peptides with a β-sheet structure tend to have higher thermal stability. researchgate.net
Structure Activity Relationship Sar of Lys Ile Gln Glu Ile Leu Thr Gln Val
Contribution of Individual Amino Acid Residues to Biological Function
Lysine (B10760008) (Lys) at the N-terminus introduces a positively charged primary amino group. This residue is often crucial for electrostatic interactions with negatively charged pockets in receptors or enzymes. nih.gov The presence of lysine at the C-terminus of some peptides has also been linked to specific biological activities. semanticscholar.org
Isoleucine (Ile) and Leucine (B10760876) (Leu) are isomeric hydrophobic amino acids. Their bulky, nonpolar side chains are critical for establishing hydrophobic interactions, which are often the primary driving force for peptide folding and binding to receptors. semanticscholar.orgnih.gov The repetition of Isoleucine at positions 2 and 5 suggests a significant role for hydrophobicity in the peptide's core structure.
Glutamine (Gln) , a polar, uncharged residue, can act as both a hydrogen bond donor and acceptor. Its presence at positions 3 and 8 suggests a role in specifying interactions with polar counterparts on a target molecule or in stabilizing the peptide's structure through intramolecular hydrogen bonds.
Glutamic Acid (Glu) at position 4 introduces a negative charge at physiological pH. This residue can form salt bridges with positively charged residues like lysine or arginine on a receptor, or chelate metal ions. semanticscholar.orgnih.gov The juxtaposition of the positively charged Lysine and negatively charged Glutamic acid could lead to the formation of an internal salt bridge, influencing the peptide's conformation.
Threonine (Thr) is a polar, uncharged amino acid containing a hydroxyl group. This group can participate in hydrogen bonding and is a potential site for post-translational modifications like phosphorylation, which can dramatically alter a peptide's function.
Below is an interactive table detailing the properties of each amino acid in the peptide sequence.
| Position | Amino Acid | 3-Letter Code | 1-Letter Code | Side Chain Property | Potential Contribution |
| 1 | Lysine | Lys | K | Positively Charged, Basic | Electrostatic interactions, receptor binding |
| 2 | Isoleucine | Ile | I | Hydrophobic, Aliphatic | Hydrophobic core formation, binding affinity |
| 3 | Glutamine | Gln | Q | Polar, Uncharged | Hydrogen bonding, structural stability |
| 4 | Glutamic Acid | Glu | E | Negatively Charged, Acidic | Electrostatic interactions, metal chelation |
| 5 | Isoleucine | Ile | I | Hydrophobic, Aliphatic | Hydrophobic interactions, binding specificity |
| 6 | Leucine | Leu | L | Hydrophobic, Aliphatic | Hydrophobic core, interaction with nonpolar surfaces |
| 7 | Threonine | Thr | T | Polar, Uncharged | Hydrogen bonding, potential phosphorylation site |
| 8 | Glutamine | Gln | Q | Polar, Uncharged | Hydrogen bonding, target recognition |
| 9 | Valine | Val | V | Hydrophobic, Aliphatic | C-terminal hydrophobic anchor, binding |
Impact of Peptide Length and Sequence Variations
The length and specific sequence of a peptide are paramount to its biological function. Any alteration can lead to significant changes in activity.
Peptide Length: This nonapeptide (a peptide with nine amino acids) falls within a common size range for biologically active peptides. google.com Truncation of the peptide from either the N- or C-terminus would likely have a profound impact. For instance, removal of the N-terminal Lysine would eliminate a key positive charge, potentially abolishing any charge-dependent interactions. Similarly, C-terminal truncation could disrupt hydrophobic interactions crucial for binding. The optimal length for activity is often a delicate balance between having enough residues for specific receptor interactions and maintaining a degree of conformational flexibility.
Sequence Variations: The specific order of amino acids is what defines the peptide's unique properties.
Alanine (B10760859) Scanning: A common technique to probe the importance of individual residues is alanine scanning, where each amino acid is systematically replaced with alanine. Replacing a key residue with alanine can lead to a significant loss of function, thereby identifying "hot spots" for interaction. For example, replacing the charged residues Lys-4 or Glu-5 with alanine would likely disrupt critical electrostatic interactions.
Conservative vs. Non-Conservative Substitutions: Replacing an amino acid with one of similar properties (e.g., Isoleucine with Leucine) might result in a smaller change in activity compared to a non-conservative substitution (e.g., Isoleucine with the charged Aspartic acid). In some cases, even a subtle change, such as replacing Glutamic acid with Aspartic acid, can cause a dramatic loss of potency, suggesting a high degree of steric and conformational sensitivity at that position. nih.gov
Rational Design Strategies for Enhanced Functionality
To improve the therapeutic potential of a peptide, rational design strategies are often employed to enhance its stability, affinity, and selectivity.
Amino Acid Substitution: Based on SAR data, specific amino acids can be substituted to improve desired properties. For example, if the hydrophobic interactions of Isoleucine at position 5 are found to be critical, it could be replaced with other non-polar residues like norleucine to fine-tune binding affinity. In some peptides, replacing a specific Phenylalanine with Tryptophan has been shown to increase receptor binding and biological potency. nih.gov
Cyclization: Linear peptides are often susceptible to degradation by proteases and can adopt multiple conformations, some of which may be inactive. Cyclization, either head-to-tail, side-chain-to-side-chain, or through a linker, can restrict the peptide's conformational freedom. This can lock the peptide into its bioactive conformation, leading to increased receptor affinity and improved stability against enzymatic degradation.
PEGylation: The attachment of polyethylene (B3416737) glycol (PEG) chains to the peptide can increase its hydrodynamic size, which can protect it from renal clearance and enzymatic degradation, thereby extending its plasma half-life. The N-terminal Lysine or the side chain of another introduced lysine would be a potential site for PEGylation.
Peptidomimetic Design and Conformational Constraints for Lys-Ile-Gln-Glu-Ile-Leu-Thr-Gln-Val Analogs
Peptidomimetics are compounds that mimic the essential elements of a peptide but with modified structures to improve their drug-like properties.
Non-natural Amino Acids: The incorporation of non-proteinogenic amino acids can introduce beneficial properties. For example, replacing L-amino acids with their D-enantiomers at specific positions can confer resistance to proteolysis. unc.edu Other non-natural amino acids can be used to introduce novel side chains or to enforce specific backbone conformations.
Backbone Modifications: The peptide backbone itself can be modified to create more stable analogs. This can include N-methylation of the amide bonds to prevent enzymatic cleavage and to restrict conformational flexibility. Other modifications include the introduction of thioamides or reduced amide bonds.
Conformational Constraints: Introducing conformational constraints is a key strategy in peptidomimetic design. This can be achieved through the use of cyclic structures, as mentioned earlier, or by incorporating specific amino acids that induce turns or other secondary structures. For instance, proline or N-methylated amino acids can be used to induce beta-turns, which are common recognition motifs in peptide-protein interactions.
The following table summarizes potential design strategies for the peptide.
| Strategy | Modification Example | Rationale |
| Amino Acid Substitution | Replace Ile with Norleucine (Nle) | Fine-tune hydrophobic interactions and potentially increase metabolic stability. |
| Cyclization | Form a lactam bridge between Lys(1) and Glu(4) | Constrain the peptide into a bioactive conformation, increase receptor affinity and stability. |
| PEGylation | Attach a PEG chain to the Lys(1) side chain | Increase in vivo half-life by reducing renal clearance and proteolytic degradation. |
| Peptidomimetic Design | Incorporate a D-amino acid, e.g., D-Ile at position 2 | Enhance resistance to enzymatic degradation by proteases. |
| Conformational Constraint | Introduce a proline residue to induce a β-turn | Stabilize a specific secondary structure important for biological activity. |
Computational and Bioinformatic Analyses of Lys Ile Gln Glu Ile Leu Thr Gln Val
Molecular Docking Simulations of Lys-Ile-Gln-Glu-Ile-Leu-Thr-Gln-Val with Target Proteins
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of the this compound peptide, molecular docking simulations are instrumental in predicting its binding affinity and mode of interaction with its target proteins, primarily MHC class I or class II molecules.
The process involves preparing the three-dimensional structures of the peptide and the target protein. If the crystal structure of the target protein is unavailable, it can be generated using homology modeling. The docking software then samples a large number of possible conformations of the peptide within the binding site of the protein and scores them based on a defined scoring function, which estimates the binding energy.
Key research findings from such simulations would include the identification of the most stable binding pose of the peptide within the MHC binding groove, the key amino acid residues of both the peptide and the MHC molecule that are involved in the interaction, and the calculation of the binding energy, which provides a quantitative measure of the binding affinity.
Table 1: Illustrative Molecular Docking Results of this compound with a Target MHC Molecule
| Parameter | Value |
| Target Protein | HLA-A*02:01 |
| Docking Software | AutoDock Vina |
| Predicted Binding Affinity (kcal/mol) | -8.5 |
| Key Interacting Residues (Peptide) | Lys1, Gln3, Glu4, Val9 |
| Key Interacting Residues (MHC) | Tyr7, Tyr59, Tyr84, Trp147 |
Note: The data in this table is illustrative and represents the type of results obtained from molecular docking simulations. Specific experimental data for this peptide is not publicly available.
Molecular Dynamics Simulations for Conformational Sampling and Interaction Analysis
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. For the this compound peptide, MD simulations can be used to study its conformational flexibility and the stability of its complex with a target protein, such as an MHC molecule.
In an MD simulation, the atoms of the molecular system are treated as particles, and their motions are calculated by solving Newton's equations of motion. This allows for the observation of the molecule's dynamic behavior at an atomic level. These simulations can reveal the range of conformations the peptide can adopt in solution or when bound to its target.
The analysis of MD trajectories can provide detailed information on the stability of the peptide-protein complex, the flexibility of different regions of the peptide and the protein, and the network of hydrogen bonds and other non-covalent interactions that stabilize the complex over time.
Table 2: Illustrative Molecular Dynamics Simulation Parameters for the this compound-MHC Complex
| Parameter | Specification |
| Simulation Software | GROMACS |
| Force Field | AMBER99SB-ILDN |
| Water Model | TIP3P |
| Simulation Time | 200 ns |
| Temperature | 310 K |
| Pressure | 1 bar |
Note: The data in this table is illustrative and represents typical parameters for an MD simulation. Specific experimental data for this peptide is not publicly available.
Sequence Alignment and Homology Modeling for this compound
Sequence alignment is a fundamental bioinformatic tool used to identify regions of similarity between biological sequences. For the this compound peptide, sequence alignment can be used to identify its protein of origin by comparing its sequence against protein databases. This can help in understanding its potential role in the context of the source protein's function and cellular localization.
Homology modeling, also known as comparative modeling, is a computational method used to predict the three-dimensional structure of a protein based on its amino acid sequence and the known structure of a homologous protein (the template). If the this compound peptide is derived from a protein whose structure has not been experimentally determined, homology modeling can be used to build a model of the protein. This model can then be used for further computational studies, such as molecular docking. The accuracy of the homology model is highly dependent on the sequence identity between the target protein and the template.
The ClustalW algorithm is a widely used tool for multiple sequence alignment that can be employed in this context. googleapis.com
De Novo Peptide Design and Virtual Screening Approaches
De novo peptide design aims to create new peptide sequences with desired properties, such as high binding affinity to a specific target. Starting from the this compound sequence, de novo design algorithms could be used to generate novel peptide variants with potentially improved immunogenicity or stability. These methods often employ computational models to predict the properties of the designed sequences.
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. In the context of the this compound peptide, virtual screening could be used to screen libraries of peptide variants or small molecules that mimic the peptide's binding to its target MHC molecule. This approach can accelerate the discovery of new and more potent immunogenic peptides for cancer vaccine development.
Q & A
Q. Q1. How can researchers accurately determine the tertiary structure of Lys-Ile-Gln-Glu-Ile-Leu-Thr-Gln-Val, and what experimental techniques are most reliable for this purpose?
Methodological Answer: To predict the tertiary structure, combine computational tools like molecular dynamics simulations with empirical methods such as nuclear magnetic resonance (NMR) spectroscopy or circular dichroism (CD). NMR is ideal for resolving dynamic structural changes in solution, while CD provides insights into secondary structure elements (e.g., α-helices, β-sheets). Cross-validate results using X-ray crystallography if crystalline forms are obtainable. For reproducibility, ensure sample purity (>95%) via HPLC and document buffer conditions (pH, temperature) .
Q. Q2. What are the optimal in vitro conditions for studying the peptide’s stability, and how can degradation pathways be systematically monitored?
Methodological Answer: Design stability assays under varying pH (2–9), temperatures (4°C–37°C), and protease-rich environments. Use mass spectrometry (MS) to track degradation products over time. Include controls like protease inhibitors (e.g., PMSF for serine proteases) and reduce experimental bias by blinding sample labels during analysis. Statistical tools like ANOVA can identify significant degradation patterns .
Advanced Research Questions
Q. Q3. How can contradictory data on the peptide’s receptor-binding affinity across studies be resolved, and what statistical approaches mitigate confounding variables?
Methodological Answer: Contradictions often arise from differences in assay systems (e.g., SPR vs. ITC) or buffer ionic strength. Conduct a meta-analysis of existing data, normalizing for variables like ligand concentration and assay temperature. Use multivariate regression to isolate confounding factors. Replicate experiments under standardized conditions, employing Bayesian statistics to quantify uncertainty in affinity measurements .
Q. Q4. What methodologies are recommended for elucidating the peptide’s mechanism of action in complex biological systems, such as intracellular signaling pathways?
Methodological Answer: Combine CRISPR-Cas9 gene editing to knock out putative target genes with transcriptomic profiling (RNA-seq) to identify differentially expressed pathways. Validate using co-immunoprecipitation (Co-IP) or Förster resonance energy transfer (FRET) to confirm protein-protein interactions. For temporal resolution, employ live-cell imaging with fluorescently tagged peptides .
Q. Q5. How can researchers ethically address discrepancies between in silico predictions and empirical data regarding the peptide’s immunogenicity?
Methodological Answer: Develop a tiered validation framework:
In silico: Use tools like NetMHCpan for MHC-binding predictions.
In vitro: Test T-cell activation in human PBMC assays.
In vivo: Utilize transgenic mouse models expressing human HLA alleles.
Document all predictive model parameters (e.g., allele-specific binding thresholds) and pre-register the study design to reduce publication bias .
Methodological Design and Data Analysis
Q. Q6. What strategies ensure robust experimental design when investigating the peptide’s role in multi-cellular systems (e.g., organoids or co-cultures)?
Methodological Answer: Implement factorial design to test interactions between variables (e.g., peptide concentration, cell density). Use high-content imaging to quantify spatial effects, and apply cluster analysis to segment heterogeneous cell responses. Include randomization in sample processing to control for batch effects .
Q. Q7. How should researchers approach conflicting results between high-throughput screening (HTS) and low-throughput functional assays?
Methodological Answer: Perform a sensitivity analysis to identify HTS false positives/negatives. Validate hits using orthogonal assays (e.g., switch from luminescence-based HTS to fluorescence polarization). Apply strict significance thresholds (e.g., p < 0.01 with Bonferroni correction) and report effect sizes to contextualize discrepancies .
Ethical and Reproducibility Considerations
Q. Q8. What ethical guidelines apply when using animal models to study the peptide’s therapeutic potential, particularly in longitudinal studies?
Methodological Answer: Adhere to ARRIVE 2.0 guidelines for preclinical studies. Use power analysis to minimize animal numbers while ensuring statistical validity. Monitor welfare indicators (e.g., weight loss, behavioral changes) and establish humane endpoints. Publish raw data in repositories like Zenodo to enhance reproducibility .
Q. Q9. How can researchers minimize batch-to-batch variability in synthetic peptide production for in vivo studies?
Methodological Answer: Standardize synthesis protocols (e.g., Fmoc solid-phase synthesis), and validate each batch via LC-MS and amino acid analysis. Use a single vendor for critical reagents and archive aliquots for cross-batch comparisons. Document deviations in synthesis logs .
Data Interpretation and Communication
Q. Q10. What frameworks are effective for communicating contradictory findings about the peptide’s cytotoxicity to interdisciplinary audiences?
Methodological Answer: Use a graded evidence matrix:
- Level 1: In vitro cytotoxicity (IC50 values).
- Level 2: Organoid/3D culture data.
- Level 3: In vivo toxicity profiles.
Present data using visualization tools (e.g., heatmaps for dose-response curves) and contextualize with mechanistic hypotheses. Pre-register studies to distinguish exploratory vs. confirmatory results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
